Methyl 4-cyclobutyl-3-oxobutanoate
Description
Methyl 4-cyclobutyl-3-oxobutanoate (CAS: 885280-12-6) is a methyl ester characterized by a cyclobutyl substituent at position 4 and a ketone group at position 3 of the butanoate backbone. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol . The compound is stored at 2–8°C to maintain stability, likely due to the reactivity of the ketone and strained cyclobutyl ring. It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Boceprevir, a protease inhibitor for hepatitis C virus treatment .
Properties
CAS No. |
1313546-69-8 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.208 |
IUPAC Name |
methyl 4-cyclobutyl-3-oxobutanoate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-8(10)5-7-3-2-4-7/h7H,2-6H2,1H3 |
InChI Key |
KOHDHMXIIBOKIP-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)CC1CCC1 |
Synonyms |
Cyclobutanebutanoic acid, b-oxo-, Methyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutanebutanoic acid, beta-oxo-, methyl ester typically involves the esterification of cyclobutanebutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyclobutyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The beta-oxo group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Cyclobutanebutanoic acid.
Reduction: Cyclobutanebutanoic acid, beta-oxo-, methyl alcohol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-cyclobutyl-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving beta-oxidation.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of cyclobutanebutanoic acid, beta-oxo-, methyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The beta-oxo group can interact with enzymes involved in oxidation-reduction reactions.
Pathways: It can participate in metabolic pathways involving the breakdown and synthesis of fatty acids.
Comparison with Similar Compounds
Key Observations :
- In contrast, the benzoylamino group introduces aromaticity and hydrogen-bonding capacity, enabling diverse reactivity in heterocycle synthesis .
Physical and Chemical Properties
- Cyclobutyl Strain: The strained cyclobutyl ring increases reactivity, favoring ring-opening or cycloaddition reactions compared to unstrained analogs like methyl 4-methoxy-3-oxobutanoate.
- Volatility : Methyl esters (e.g., methyl salicylate) generally exhibit lower boiling points than ethyl esters due to reduced molecular weight .
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